Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane is a complex organosilicon compound with the molecular formula C30H28SiThe compound has a molecular weight of 416.63 g/mol and a density of 1.14 g/cm³ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane typically involves the reaction of 2-methyl-3H-cyclopenta[a]naphthalene with dimethylchlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where the dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenated reagents, such as chlorosilanes, are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, siloxane, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty polymers and as a component in high-performance materials.
Wirkmechanismus
The mechanism of action of Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their structure and function. These interactions can modulate biological processes, making the compound a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethylbis(2-methyl-3H-benz[e]inden-3-yl)silane
- Dimethylbis(2-methyl-4,5-benzoindenyl)silane
- Dimethylsilylbis(2-methylbenzindenyl)
Uniqueness
Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane stands out due to its unique structural features, which confer specific chemical and physical properties. These properties make it particularly suitable for applications in advanced material synthesis and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
201223-07-6 |
---|---|
Molekularformel |
C30H28Si |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
dimethyl-bis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane |
InChI |
InChI=1S/C30H28Si/c1-19-17-23-15-13-21-9-5-7-11-25(21)27(23)29(19)31(3,4)30-20(2)18-24-16-14-22-10-6-8-12-26(22)28(24)30/h5-16H,17-18H2,1-4H3 |
InChI-Schlüssel |
PPVIGBOZAJJWDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C1)C=CC3=CC=CC=C32)[Si](C)(C)C4=C(CC5=C4C6=CC=CC=C6C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.